molecular formula C15H15ClN2O5 B2549102 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034383-35-0

3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2549102
CAS No.: 2034383-35-0
M. Wt: 338.74
InChI Key: KMWUQQHLIIKSKY-UHFFFAOYSA-N
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Description

3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a 5-chloro-2-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the oxazolidine-2,4-dione moiety. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 5-Chloro-2-methoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxazolidine-2,4-dione Moiety: This can be synthesized through the reaction of an appropriate amino acid derivative with phosgene or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl)oxazolidine-2,4-dione
  • 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-4-yl)oxazolidine-2,4-dione
  • 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Uniqueness

The uniqueness of 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione lies in its specific substitution pattern and the presence of both the oxazolidine-2,4-dione and 5-chloro-2-methoxybenzoyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5/c1-22-12-3-2-9(16)6-11(12)14(20)17-5-4-10(7-17)18-13(19)8-23-15(18)21/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWUQQHLIIKSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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